molecular formula C18H18N4O4S B2496936 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1251685-86-5

4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2496936
CAS No.: 1251685-86-5
M. Wt: 386.43
InChI Key: ZPUOSGHRVFPIOG-UHFFFAOYSA-N
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Description

4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[1-(2-methoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[1-(2-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}benzene

Uniqueness

The uniqueness of 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-12-3-4-15(25-2)16(9-12)27(23,24)22-10-14(11-22)18-20-17(21-26-18)13-5-7-19-8-6-13/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUOSGHRVFPIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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